2-Methyl-5-(trifluoromethyl)furan

概要

説明

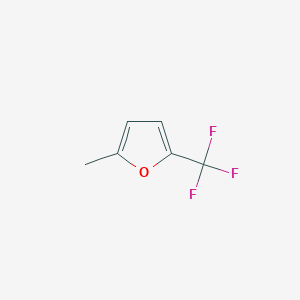

2-Methyl-5-(trifluoromethyl)furan is an organic compound characterized by a furan ring substituted with a methyl group at the second position and a trifluoromethyl group at the fifth position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)furan typically involves the reaction of 2-methylfuran with trifluoromethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate

生物活性

2-Methyl-5-(trifluoromethyl)furan is a compound characterized by its unique furan structure, which is enhanced by the presence of a trifluoromethyl group. This structural feature contributes to its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H5F3O

- Molecular Weight : Approximately 162.1 g/mol

- Structure : The trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group increases the lipophilicity of the compound, enhancing its ability to penetrate biological membranes and interact with cellular targets.

- Metabolic Stability : The presence of the trifluoromethyl group may also confer metabolic stability, allowing for prolonged activity within biological systems.

- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with various biological pathways, including those involved in cancer proliferation and metabolic disorders.

Anticancer Potential

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activities. For instance:

- Case Study : A study evaluated the anticancer properties of related benzofuran derivatives against lung cancer cell lines (A549). The most potent derivative showed an IC50 value of 27.49 ± 1.90 μM, indicating strong cytotoxicity compared to standard treatments like crizotinib .

- Mechanism : These compounds may induce apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptosis rates in treated cells .

GOAT Inhibition

This compound has been identified as a potential inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme implicated in obesity and metabolic syndromes:

- Therapeutic Implications : Inhibition of GOAT can lead to reduced ghrelin activity, which may help in managing obesity and related metabolic disorders .

Data Summary

科学的研究の応用

Synthetic Chemistry

1. Organic Synthesis

- Claisen Condensation : 2-Methyl-5-(trifluoromethyl)furan is utilized in Claisen condensation reactions with acetophenones and methyl 2-methoxytetrafluoropropionate. This leads to the formation of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, which are valuable intermediates in organic synthesis .

- N-Heterocycles : The compound serves as a precursor for synthesizing trifluoromethylated N-heterocycles, including pyrazoles and isoxazolines, which are significant in pharmaceutical applications .

2. Mechanistic Studies

- The compound participates in various chemical reactions such as the Mukaiyama aldol reaction, which is crucial for forming specific furan derivatives selectively .

Materials Science

1. Biobased Polymers

- Derivatives of this compound are involved in the enzymatic polymerization processes to create novel biobased furan polyesters. These materials contribute to sustainable development by providing alternatives to petroleum-based products .

Catalysis

1. DABCO-Catalyzed Reactions

- In catalysis, this compound is part of DABCO-catalyzed reactions for synthesizing trifluoromethylated furans. This reaction highlights its role in developing new catalytic methods applicable in organic synthesis .

Environmental Chemistry

1. Green Chemistry Initiatives

- Research indicates that furan derivatives can potentially replace petroleum-derived chemicals in producing plastics and fine chemicals. This aligns with green chemistry principles aimed at reducing environmental impact .

Combustion Chemistry

1. Biofuels Research

- Studies on the combustion properties of furan derivatives, including 2-Methylfuran, have shown their potential as biofuels. Understanding their combustion mechanisms aids in developing sustainable energy sources .

Case Studies and Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Organic Synthesis | Utilized in Claisen condensation and synthesis of N-heterocycles | |

| Materials Science | Involved in creating biobased furan polyesters through enzymatic polymerization | |

| Catalysis | Participates in DABCO-catalyzed synthesis of trifluoromethylated compounds | |

| Environmental Chemistry | Potential substitute for petroleum-based chemicals in plastics production | |

| Combustion Chemistry | Investigated as a biofuel with favorable combustion properties |

特性

IUPAC Name |

2-methyl-5-(trifluoromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXDJGFXCAAAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449523 | |

| Record name | 2-methyl-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17515-75-2 | |

| Record name | 2-methyl-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of N-heterocycles can be synthesized using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one?

A1: This compound acts as a versatile precursor for synthesizing a range of trifluoromethylated N-heterocycles. For example, reacting it with bifunctional N-nucleophiles like hydrazines or hydroxylamine leads to trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines. [] Additionally, reacting it with ureas yields 1H-furo[2,3-d]imidazol-2(3H)-one derivatives. [] The research also demonstrates its use in synthesizing a trifluoromethyl-containing quinoxaline derivative by reacting it with ortho-phenylenediamine. []

Q2: What are the advantages of using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one for N-heterocycle synthesis?

A2: The research highlights the convenience and efficiency of this approach. For instance, synthesizing trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines with hydrazone or oxime groups is achieved through a one-pot strategy using two equivalents of the corresponding hydrazines or hydroxylamine in the presence of an acid. [] This method simplifies the synthetic route and potentially offers higher yields compared to multi-step procedures. Additionally, the reactions with ureas to form 1H-furo[2,3-d]imidazol-2(3H)-one derivatives proceed under mild conditions, further showcasing the practicality of this approach. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。